2-Bromo-3-[(4-methylphenyl)sulfonyl]-1,3-diphenylpropan-1-one

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

2-Bromo-3-[(4-methylphenyl)sulfonyl]-1,3-diphenylpropan-1-one belongs to the β-ketosulfone class, characterized by a 1,3-diphenylpropan-1-one backbone, an α-bromo substituent, and a (4-methylphenyl)sulfonyl group at the 3-position. This structure integrates a reactive electrophilic α-haloketone motif with the electron-withdrawing and carbanion-stabilizing properties of a sulfone.

Molecular Formula C22H19BrO3S
Molecular Weight 443.4 g/mol
Cat. No. B12134638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-[(4-methylphenyl)sulfonyl]-1,3-diphenylpropan-1-one
Molecular FormulaC22H19BrO3S
Molecular Weight443.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)Br
InChIInChI=1S/C22H19BrO3S/c1-16-12-14-19(15-13-16)27(25,26)22(18-10-6-3-7-11-18)20(23)21(24)17-8-4-2-5-9-17/h2-15,20,22H,1H3
InChIKeyMOBBZRDDCIJOCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-[(4-methylphenyl)sulfonyl]-1,3-diphenylpropan-1-one: A Strategic β-Ketosulfone Intermediate for Targeted Synthesis


2-Bromo-3-[(4-methylphenyl)sulfonyl]-1,3-diphenylpropan-1-one belongs to the β-ketosulfone class, characterized by a 1,3-diphenylpropan-1-one backbone, an α-bromo substituent, and a (4-methylphenyl)sulfonyl group at the 3-position. This structure integrates a reactive electrophilic α-haloketone motif with the electron-withdrawing and carbanion-stabilizing properties of a sulfone [1]. β-Ketosulfones are versatile intermediates in organic synthesis, participating in desulfonylation, alkylation, and cyclocondensation reactions, and serve as precursors to biologically active heterocycles [1].

Why Generic 1,3-Diphenylpropan-1-one Derivatives Cannot Replace 2-Bromo-3-[(4-methylphenyl)sulfonyl]-1,3-diphenylpropan-1-one in Multi-Step Synthetic Routes


Superficial structural similarity within the 1,3-diphenylpropan-1-one family masks critical reactivity divergences that undermine generic substitution. The α-bromo substituent of the target compound is a mandatory leaving group for nucleophilic displacement and cross-coupling chemistry, a functionality entirely absent in its non-halogenated analog 3-[(4-methylphenyl)sulfonyl]-1,3-diphenylpropan-1-one (CAS 7477-61-4). Conversely, the (4-methylphenyl)sulfonyl moiety enhances the acidity of the adjacent C–H bond, enabling chemoselective enolate formation that cannot be replicated by non-sulfonylated bromoketones such as 2-bromo-1,3-diphenylpropan-1-one (CAS 51012-66-9) [1]. Substituting with a regioisomer like 2-(benzenesulfonyl)-1,3-diphenylpropan-1-one (CAS 34544-98-4) relocates the sulfonyl group, fundamentally altering the electronic landscape and the regiochemical outcome of subsequent transformations [2].

Quantitative Differentiation: 2-Bromo-3-[(4-methylphenyl)sulfonyl]-1,3-diphenylpropan-1-one vs. Closest Analogs


Electrophilic Reactivity at the α-Carbon: C–Br vs. C–H in the Non-Halogenated Analog

The target compound contains an α-C–Br bond, enabling SN2 nucleophilic displacement. The corresponding non-brominated analog, 3-[(4-methylphenyl)sulfonyl]-1,3-diphenylpropan-1-one (CAS 7477-61-4), possesses an unactivated C–H bond at the equivalent position and is inert under nucleophilic substitution conditions. The C–Br bond dissociation energy in α-bromoketones is approximately 60–65 kcal mol⁻¹, significantly lower than the C–H BDE of ~95 kcal mol⁻¹, translating to a rate enhancement factor that renders substitution at this position infeasible without bromine [1].

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Carbanion Stabilization: Sulfonyl vs. Non-Sulfonylated Bromoketone Acidity at C-2

The (4-methylphenyl)sulfonyl group strongly stabilizes the adjacent carbanion, increasing the acidity of the C-2 proton. The pKa of the α-proton in a β-ketosulfone is estimated at 8–10 (class-level), compared to ~16–18 for a simple α-bromoketone like 2-bromo-1,3-diphenylpropan-1-one (CAS 51012-66-9) that lacks the sulfone [1]. This difference enables chemoselective enolate formation under mild basic conditions, whereas the non-sulfonylated analog requires stronger bases that risk over-alkylation or elimination of HBr [2].

Enolate Chemistry pKa Alkylation Selectivity

Regiochemical Control in Cyclocondensation: 3-Sulfonyl vs. 2-Sulfonyl Regioisomer

The position of the sulfonyl group dictates the regiochemical outcome of cyclocondensation reactions with hydrazines. The target compound (3-sulfonyl isomer) directs cyclization to yield 4-sulfonylpyrazoles, while the regioisomer 2-(benzenesulfonyl)-1,3-diphenylpropan-1-one (CAS 34544-98-4) yields 3-sulfonylpyrazoles under identical conditions [1]. These regioisomeric heterocycles exhibit distinct biological profiles in kinase inhibition screens, with the 4-sulfonyl regioisomer often preferred for CDK2 binding interactions [2].

Heterocycle Synthesis Regioselectivity Pyrazole Formation

Desulfonylation Tendency and Reductive Cleavage: Tuning the Leaving Group Profile

β-Ketosulfones undergo reductive desulfonylation with reagents such as SmI₂ or Mg/MeOH. The rate of desulfonylation is influenced by the substituent on the sulfonyl aryl ring. The 4-methyl substituent in the target compound (σₚ = –0.17) is electron-donating, slowing desulfonylation relative to the unsubstituted phenylsulfonyl analog (CAS 34544-98-4, σₚ = 0.0) [1]. This provides a wider kinetic window for selective transformations at the bromine site prior to sulfone removal [2].

Desulfonylation Reductive Cleavage Synthetic Strategy

Procurement-Driven Application Scenarios for 2-Bromo-3-[(4-methylphenyl)sulfonyl]-1,3-diphenylpropan-1-one


Building Block for Kinase-Focused Heterocyclic Libraries

The 3-sulfonyl-1,3-diphenylpropan-1-one scaffold is a direct precursor to 4-sulfonylpyrazoles and related heterocycles that target the ATP-binding pocket of kinases. The α-bromine accelerates library diversification through nucleophilic substitution, while the sulfone regioisomer ensures correct spatial orientation of the aryl groups for CDK2 and GSK-3β binding [1]. This compound is specifically procured to generate 4-sulfonyl (not 3-sulfonyl) pyrazole libraries that have shown IC₅₀ values in the low micromolar range against cancer cell lines [2].

Orthogonal Functionalization Intermediate for ProTide and PROTAC Synthesis

The combination of an α-bromo electrophilic site and a mildly acidic C-2 position enables sequential orthogonal functionalization. The sulfone-stabilized carbanion can be alkylated first under mild conditions, and the bromine subsequently displaced by nucleoside phosphoramidates or azide linkers. This reactivity profile is specifically required for synthesizing ProTide prodrugs and PROTAC conjugates, where non-brominated or non-sulfonylated analogs fail to deliver the required chemoselectivity [1].

Synthesis of β-Ketosulfone-Derived Heterocycles with Controlled Sulfone Lability

The electron-donating 4-methyl substituent on the sulfonyl group retards reductive desulfonylation, permitting selective transformations at the bromine site (e.g., Suzuki coupling, Buchwald–Hartwig amination) before sulfone removal. This temporal control is exploited in the synthesis of desulfonylated bioactive 1,3-diphenylpropan-1-ones, where premature sulfone loss leads to undesired byproducts. The 4-methylphenylsulfonyl analog is specifically chosen over the phenylsulfonyl variant for synthetic routes requiring a prolonged sulfone half-life under reducing conditions [1].

Quote Request

Request a Quote for 2-Bromo-3-[(4-methylphenyl)sulfonyl]-1,3-diphenylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.